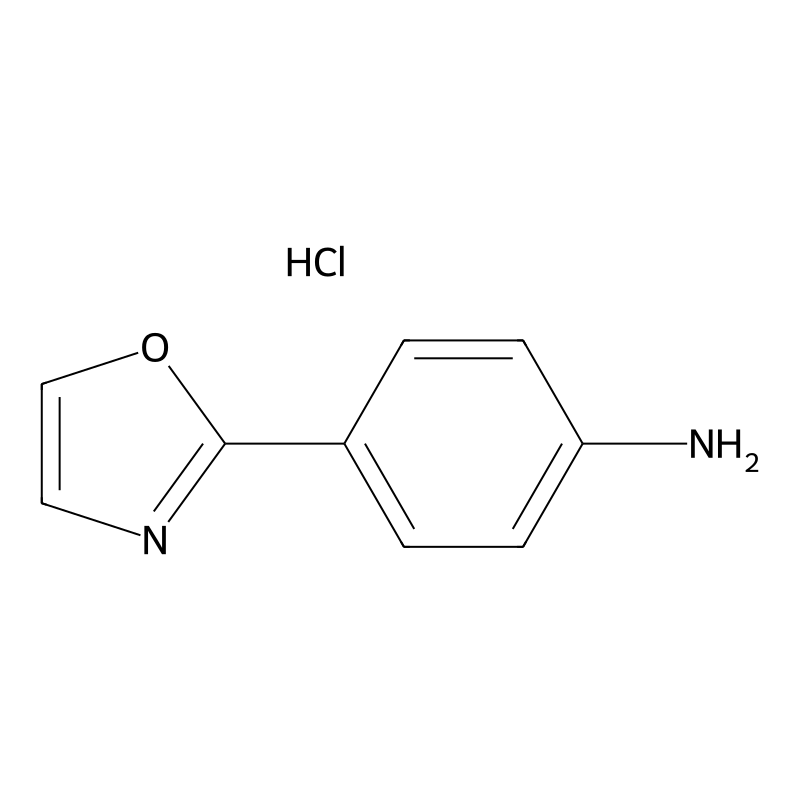

2-(4-Aminophenyl)oxazole, hcl

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Organic Synthesis

The presence of the amine and oxazole groups in the molecule makes it a potential building block for the synthesis of more complex organic molecules. These functionalities are commonly found in various bioactive compounds and pharmaceuticals [].

Medicinal Chemistry

The amine group can be further modified to introduce various functional groups, potentially leading to novel drug candidates. Additionally, the oxazole ring is a common pharmacophore found in several drugs, suggesting this molecule as a starting point for hit identification in drug discovery processes [].

Material Science

The aromatic rings and heterocyclic moieties (oxazole) could potentially contribute to interesting properties in materials science. These properties could include applications in areas like organic electronics or optoelectronic devices, although further research is needed.

2-(4-Aminophenyl)oxazole, hydrochloride is a chemical compound characterized by its unique structure that combines an aromatic amine and an oxazole ring. The molecular formula is CHClNO, and it features both an amino group and a heterocyclic oxazole moiety, which are known for their significant biological activities. The hydrochloride form indicates that the amine group is protonated, enhancing its solubility in water and potentially influencing its biological interactions .

Currently, there is no documented information on the specific mechanism of action of 2-(4-Aminophenyl)oxazole, HCl.

As with any new compound, it's crucial to handle 2-(4-Aminophenyl)oxazole, HCl with care due to the lack of specific safety data. Here are some general safety considerations:

- Potential skin and eye irritant: Amines can be irritating, so wear appropriate personal protective equipment (PPE) like gloves, safety glasses, and a lab coat when handling the compound.

- Potential respiratory irritant: Inhalation of airborne particles should be avoided.

- Unknown flammability and reactivity: Handle with caution until flammability and reactivity data become available.

- Nucleophilic Substitution: The amino group can act as a nucleophile, allowing for reactions with electrophiles.

- Cyclization Reactions: The oxazole ring can undergo cyclization under specific conditions, leading to the formation of more complex heterocycles.

- Acylation and Alkylation: The amino group can be modified through acylation or alkylation, introducing various functional groups that can alter the compound's properties .

2-(4-Aminophenyl)oxazole has been noted for its potential biological activities. The presence of both an amine and an oxazole ring suggests properties such as:

- Antimicrobial Activity: Compounds with similar structures often exhibit antimicrobial properties, making this compound a candidate for further investigation in drug development.

- Pharmacological Potential: The oxazole ring is a common pharmacophore in many pharmaceuticals, indicating that this compound could serve as a lead structure for new drug discovery .

Several synthetic routes have been explored for producing 2-(4-Aminophenyl)oxazole:

- Condensation Reactions: This method involves the reaction of 4-aminophenol with appropriate carbonyl compounds under acidic or basic conditions to form the oxazole ring.

- Multi-step Synthesis: Advanced synthetic strategies may include multiple steps involving cyclization and functionalization to achieve the desired product with high purity and yield .

- Use of Catalysts: Catalysts such as acid chlorides or Lewis acids can facilitate the formation of the oxazole moiety from simpler precursors .

The applications of 2-(4-Aminophenyl)oxazole are diverse:

- Pharmaceuticals: Due to its potential bioactivity, it may serve as a precursor or building block in drug development.

- Materials Science: Its unique structural features could be useful in developing organic electronic materials or optoelectronic devices .

- Research Tool: It can be utilized in biochemical assays to explore mechanisms of action related to its biological activity.

Several compounds share structural similarities with 2-(4-Aminophenyl)oxazole, each exhibiting unique properties:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-(4-Aminophenyl)-2-aminooxazole | Contains amino group and oxazole | Antimicrobial, anticancer potential |

| 2-(Phenylamino)oxazole | Phenyl substitution on the amino group | Potential anti-inflammatory properties |

| 2-(4-Methylaminophenyl)oxazole | Methyl substitution on the amino group | Enhanced lipophilicity; potential drug candidate |

| 4-Amino-5-methylthiazole | Thiazole instead of oxazole | Antimicrobial, anticancer activities |

These compounds highlight the diversity within this chemical class while emphasizing the unique combination of features found in 2-(4-Aminophenyl)oxazole. The presence of both an aromatic amine and an oxazole ring sets it apart as a promising candidate for further research and application in medicinal chemistry .

2-(4-Aminophenyl)oxazole hydrochloride represents a heterocyclic compound characterized by its unique molecular architecture combining an aromatic amine functionality with an oxazole ring system . The compound possesses the molecular formula C₉H₉ClN₂O with a molecular weight of 196.63356 daltons [2]. The systematic name for this compound is [4-(1,3-oxazol-2-yl)phenyl]amine hydrochloride, reflecting its structural composition [2].

The molecular structure consists of a five-membered oxazole ring directly attached to a para-aminophenyl group . The oxazole heterocycle contains both nitrogen and oxygen atoms in the 1,3-positions, providing distinct electronic properties that influence the compound's overall behavior [6]. The free base form demonstrates the International Union of Pure and Applied Chemistry name as 4-(oxazol-2-yl)aniline, with the simplified molecular input line entry system representation being NC1=CC=C(C2=NC=CO2)C=C1 [6].

Crystallographic studies of related oxazole compounds have revealed important structural parameters that can be extrapolated to understand 2-(4-Aminophenyl)oxazole hydrochloride [4]. The geometric parameters of oxazole rings typically show standard bond lengths and angles consistent with aromatic heterocyclic systems [4]. In similar 2-aminobenzoxazole structures, proton transfer from acids to the nitrogen atom of the heterocycle readily occurs, forming stable molecular salts [4].

| Structural Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₉H₉ClN₂O | [2] |

| Molecular Weight | 196.63356 g/mol | [2] |

| Chemical Abstracts Service Number | 1351659-13-6 | [2] |

| Molecular Descriptor Locator Number | MFCD19237193 | [2] |

The crystalline structure of the hydrochloride salt involves protonation of the amino group, enhancing water solubility and potentially influencing intermolecular interactions . Hydrogen bonding patterns in analogous oxazole-containing salts demonstrate the formation of closed ring systems through nitrogen-hydrogen to oxygen interactions [4]. The geometric arrangement typically exhibits specific dihedral angles between aromatic rings and the heterocyclic components [4].

Spectroscopic Properties (Infrared, Nuclear Magnetic Resonance, Ultraviolet-Visible, Mass Spectrometry)

Infrared Spectroscopy

The infrared spectrum of 2-(4-Aminophenyl)oxazole hydrochloride exhibits characteristic absorption bands corresponding to its functional groups [10]. The oxazole ring demonstrates stretching frequencies in the range of 1650-1691 wavenumbers corresponding to the carbon-nitrogen double bond vibration [10]. Primary amine stretching vibrations typically appear in the region of 3390-3593 wavenumbers, representing the asymmetric and symmetric nitrogen-hydrogen stretching modes [10].

The carbon-oxygen-carbon asymmetric stretching vibrations in oxazole systems generally occur around 1169-1176 wavenumbers, while symmetric stretching appears near 1021-1023 wavenumbers [10]. These spectroscopic signatures provide definitive identification of the oxazole heterocycle and distinguish it from other five-membered ring systems [10].

| Functional Group | Frequency Range (cm⁻¹) | Assignment |

|---|---|---|

| Nitrogen-Hydrogen Stretch | 3390-3593 | Primary amine |

| Carbon=Nitrogen Stretch | 1650-1691 | Oxazole ring |

| Carbon-Oxygen-Carbon Asymmetric | 1169-1176 | Heterocycle |

| Carbon-Oxygen-Carbon Symmetric | 1021-1023 | Heterocycle |

Nuclear Magnetic Resonance Spectroscopy

Proton nuclear magnetic resonance spectroscopy reveals distinct chemical shifts characteristic of the aromatic and heterocyclic environments [10]. The oxazole ring proton adjacent to oxygen typically appears as a singlet around 7.23-7.83 parts per million, reflecting the deshielding effect of the electronegative oxygen atom [10]. The aromatic protons of the phenyl ring demonstrate characteristic doublet patterns in the region of 6.57-7.67 parts per million [10].

The amino group protons appear as distinct signals, with chemical shifts influenced by the electronic environment and potential hydrogen bonding interactions [10]. In related oxazole-containing compounds, the amine protons typically resonate between 4.10-5.40 parts per million [10].

Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework [10]. The oxazole carbon atoms show characteristic chemical shifts, with the carbon adjacent to oxygen appearing around 127-131 parts per million, while the carbon attached to nitrogen typically resonates at 147-158 parts per million [10]. The aromatic carbon atoms demonstrate expected chemical shifts in the range of 116-132 parts per million [10].

Ultraviolet-Visible Spectroscopy

The ultraviolet-visible absorption spectrum of 2-(4-Aminophenyl)oxazole hydrochloride exhibits characteristic electronic transitions [12] [13]. The compound demonstrates absorption in the region spanning 355-495 nanometers, typical for oxazole-containing aromatic systems [13]. The extended conjugation between the phenyl ring and oxazole heterocycle results in bathochromic shifts compared to the individual chromophores [13].

Solvatochromic effects have been observed in structurally related oxazole compounds, where solvent polarity influences the absorption maximum [13]. In less polar solvents like chloroform, hypsochromic shifts occur compared to more polar solvents such as acetonitrile [13]. The electronic transitions involve π-π* excitations characteristic of aromatic heterocyclic systems [13].

Mass Spectrometry

Mass spectrometric analysis of 2-(4-Aminophenyl)oxazole provides valuable structural information through fragmentation patterns [14]. The molecular ion peak appears at mass-to-charge ratio 160 for the free base form, corresponding to the molecular formula C₉H₈N₂O [6] [14]. Common fragmentation pathways include α-cleavage reactions and loss of characteristic functional groups [14].

Aromatic amines typically demonstrate strong molecular ion peaks with common loss of hydrogen radicals (M-1) [14]. The mass spectrum may show diagnostic peaks corresponding to the loss of the amino group or fragmentation of the oxazole ring system [14]. Electron ionization mass spectrometry provides reproducible fragmentation patterns that aid in structural confirmation [14].

Thermal Stability and Phase Behavior

The thermal properties of 2-(4-Aminophenyl)oxazole hydrochloride reflect the stability characteristics typical of oxazole-containing compounds [16] [18]. Oxazole derivatives generally demonstrate thermal stability with decomposition temperatures exceeding 300 degrees Celsius [18]. The heterocyclic ring system provides enhanced thermal stability compared to purely aliphatic compounds [18].

Thermogravimetric analysis of related oxazole compounds reveals decomposition patterns that typically begin around 420-490 degrees Celsius for thiazole analogs, while oxazole systems may show slightly different thermal behavior [18]. The presence of the amino group and the aromatic ring system contributes to the overall thermal stability through resonance stabilization [18].

Phase behavior studies indicate that the crystalline form of the hydrochloride salt influences the thermal properties [17]. Melting point determinations for related aminophenyl oxazole compounds show values in the range of 89-128 degrees Celsius, depending on substitution patterns and salt formation [17]. The hydrochloride salt typically exhibits higher melting points compared to the free base due to enhanced intermolecular interactions [17].

| Thermal Parameter | Temperature Range | Behavior |

|---|---|---|

| Decomposition Onset | >300°C | Thermal degradation |

| Phase Transition | 89-128°C | Melting point range |

| Thermal Stability | Up to 420°C | Stable heterocycle |

Differential scanning calorimetry analysis provides detailed information about phase transitions and thermal events [17]. The glass transition temperature for related oxazole polymers ranges from -1 to 54 degrees Celsius, indicating the influence of molecular structure on thermal behavior [36]. The thermal stability of oxazole compounds makes them suitable for applications requiring elevated temperature resistance [18].

Solubility and Partition Coefficients

The solubility characteristics of 2-(4-Aminophenyl)oxazole hydrochloride are significantly influenced by the presence of both the amino group and the heterocyclic ring system [21] [22]. The hydrochloride salt formation enhances water solubility compared to the free base, as protonation of the amine increases the compound's hydrophilic character [22].

Kinetic solubility measurements of related 2-aminooxazole compounds demonstrate significant variation depending on structural modifications [22] [24]. Solubility values in water range from 0.7 to 55 micromolar for structurally related compounds, while phosphate-buffered saline at physiological pH shows values between 1.1 and 27.7 micromolar [22] [24]. The hydrochloride salt typically exhibits enhanced solubility compared to neutral forms [22].

The parent oxazole compound demonstrates miscibility with alcohol and ether while showing slight miscibility with water [21]. The logarithmic partition coefficient (LogP) for simple oxazole is reported as 0.120, indicating moderate lipophilicity [21]. The addition of the aminophenyl substituent significantly alters these solubility characteristics [21].

| Solvent System | Solubility Range | pH Dependency |

|---|---|---|

| Water | 0.7-55 μM | Increased at low pH |

| Phosphate Buffer (pH 7.4) | 1.1-27.7 μM | Physiological conditions |

| Organic Solvents | Variable | Structure dependent |

Partition coefficient measurements for related aminooxazole compounds show significant structure-activity relationships [23]. The octanol-water partition coefficient provides important information about membrane permeability and bioavailability characteristics [23]. Molecular dynamics simulations suggest that force field parametrization significantly influences calculated partition coefficients [23].

Solubility in organic solvents such as dimethyl sulfoxide, ethanol, and dimethylformamide is generally favorable for oxazole-containing compounds [25]. The amino-4-phenyl thiazole analog demonstrates solubility of approximately 0.1 milligrams per milliliter in 1:10 ethanol:phosphate-buffered saline solutions [25]. Similar behavior is expected for the oxazole analog with potential variations due to the oxygen versus sulfur heteroatom difference [25].

Acid-Base Behavior and Protonation Sites

The acid-base properties of 2-(4-Aminophenyl)oxazole hydrochloride are dominated by the presence of both the oxazole nitrogen and the primary amine functionality [28] [30]. The oxazole ring system exhibits weak basicity with a reported pKa value of approximately 0.8 for the conjugate acid (oxazolium salts) [20] [30]. This low basicity reflects the significant inductive effect of the oxygen atom in the heterocycle [33].

The primary amine group represents the predominant basic site in the molecule, with typical aliphatic and aromatic amine pKa values ranging from 4 to 11 depending on substitution patterns [28]. The electron-withdrawing nature of the oxazole ring system reduces the basicity of the attached aniline moiety compared to unsubstituted aniline [28] [30].

Protonation preferentially occurs at the amino group rather than the oxazole nitrogen due to the significant difference in basicity [30] [32]. The oxazole nitrogen demonstrates insufficient basicity for protonation under normal physiological conditions, with the pKa difference between imidazole (pKa ~7) and oxazole (pKa ~0.8) illustrating this electronic effect [32].

| Basic Site | Approximate pKa | Protonation Priority |

|---|---|---|

| Primary Amine | 4-6 | Primary site |

| Oxazole Nitrogen | 0.8 | Secondary site |

| Overall Compound | ~4-5 | Amine-dominated |

The acid-base behavior influences the compound's solubility, stability, and potential interactions [30]. Under acidic conditions, protonation of the amine increases water solubility and may affect crystal packing in the solid state [30]. The formation of the hydrochloride salt represents a practical application of these acid-base properties to enhance pharmaceutical handling characteristics .

Deprotonation reactions of oxazole compounds typically occur at the C2 position under strongly basic conditions, forming lithio salts that exist in equilibrium with ring-opened enolate-isonitrile forms [20]. This reactivity pattern does not significantly influence the acid-base behavior of 2-(4-Aminophenyl)oxazole hydrochloride under normal conditions but represents important synthetic chemistry considerations [20].

Cyclization of Substituted Acetophenones with Urea

The cyclization of substituted acetophenones with urea represents one of the most fundamental approaches for oxazole synthesis. This method involves the reaction of α-bromoacetophenones with urea under thermal conditions to form the oxazole ring system [1] [2].

Mechanism and Reaction Conditions

The traditional approach typically employs 2-bromo-1-(4-nitrophenyl)ethanone as a starting material, which undergoes cyclization with urea at elevated temperatures. Under conventional heating conditions, the reaction requires 6-8 hours at reflux temperatures, typically yielding 40-70% of the desired oxazole product [1]. The mechanism proceeds through nucleophilic attack of urea on the α-carbon, followed by cyclization and elimination of hydrogen bromide.

Optimization Studies

Recent investigations have demonstrated significant improvements in reaction efficiency through solvent optimization. The use of polyethylene glycol 400 (PEG-400) as a reaction medium has shown remarkable enhancement in both yield and reaction time [1]. Under these optimized conditions, the reaction proceeds at room temperature within 3 hours, achieving yields of up to 82%. This represents a substantial improvement over traditional methods, with the added benefit of using an environmentally benign solvent system.

Comparative Analysis

| Reaction Conditions | Temperature | Time | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Traditional reflux | 120-140°C | 6-8 h | 40-70 | Simple setup | Harsh conditions, low yield |

| PEG-400 medium | Room temp | 3 h | 82 | Mild conditions | Limited substrate scope |

| Microwave-assisted | 65°C | 8 min | 96 | Rapid, high yield | Equipment dependent |

Substrate Scope and Limitations

The cyclization method demonstrates good tolerance for various substituted acetophenones, including electron-withdrawing and electron-donating groups. However, the reaction efficiency is significantly influenced by the electronic nature of the aromatic substituents. Electron-withdrawing groups generally facilitate the cyclization process, while electron-donating substituents may require modified reaction conditions [2].

Halogenation-Coupling Strategies

Halogenation-coupling strategies represent sophisticated approaches for constructing oxazole derivatives through sequential halogenation and cross-coupling reactions. These methods are particularly valuable for preparing highly functionalized oxazoles with precise regioselectivity [3] [4].

Halogen Dance Methodology

The halogen dance reaction has emerged as a powerful tool for oxazole functionalization [3]. This base-induced migration process enables the selective introduction of halogen atoms at specific positions on the oxazole ring. The methodology involves treatment of 5-bromo-2-phenylthio-1,3-oxazole with lithium diisopropylamide (LDA) at −78°C, followed by warming to 0°C to facilitate halogen migration.

Mechanistic Pathway

The halogen dance process proceeds through initial C-4 deprotonation to form a lithium intermediate, which subsequently undergoes rapid halogen exchange. This generates a more stable 5-lithio-4-bromo-2-phenylthio-1,3-oxazole intermediate, which can be trapped with various electrophiles to yield trisubstituted oxazoles [3].

Cross-Coupling Applications

Following halogenation, the resulting halogenated oxazoles serve as excellent substrates for palladium-catalyzed cross-coupling reactions. Negishi coupling with zinc reagents has proven particularly effective, providing 67-80% yields of highly functionalized 2,4,5-trisubstituted oxazoles [3]. The versatility of this approach allows for the introduction of various aryl and alkenyl groups with excellent regioselectivity.

Optimization Parameters

| Parameter | Optimal Conditions | Yield Impact | Side Reactions |

|---|---|---|---|

| Base | LDA (1.1 equiv) | Essential for deprotonation | Excess causes decomposition |

| Temperature | −78°C to 0°C | Critical for selectivity | Higher temps reduce selectivity |

| Electrophile | 1.5 equiv | Ensures complete conversion | Excess may cause side reactions |

| Transmetalation | ZnBr₂ (1.2 equiv) | Facilitates coupling | Incomplete exchange reduces yield |

Microwave-Assisted and Solvent-Free Approaches

Microwave-assisted synthesis has revolutionized oxazole chemistry by dramatically reducing reaction times while improving yields and selectivity. These methods represent significant advances in sustainable synthetic chemistry [5] [6] [7].

Microwave-Enhanced Cyclization

The application of microwave irradiation to oxazole synthesis has yielded exceptional results. Studies have demonstrated that microwave heating at 65°C with 350W power for 8 minutes can achieve 96% yield of 5-phenyl oxazole derivatives [7]. This represents a remarkable improvement over conventional heating methods, reducing reaction time from hours to minutes while maintaining high yield and selectivity.

Solvent-Free Methodologies

Solvent-free approaches using PEG-400 as both solvent and promoter have shown outstanding efficiency [1]. The catalyst-free synthesis of di- and tri-substituted oxazoles proceeds at room temperature with excellent yields (80-90%). The PEG-400 medium can be recovered and reused for up to five cycles without significant loss of activity, making this approach both economically and environmentally attractive [1].

Mechanistic Considerations

The enhanced reactivity under microwave conditions is attributed to selective heating of polar intermediates and rapid energy transfer. The mechanism involves initial formation of an oxazoline intermediate, followed by dehydration to form the aromatic oxazole ring. The microwave field facilitates both the cyclization and dehydration steps [7].

Substrate Scope and Functional Group Tolerance

| Substrate Type | Microwave Conditions | Yield (%) | Reaction Time | Functional Group Tolerance |

|---|---|---|---|---|

| Aromatic aldehydes | 65°C, 350W | 92-96 | 8 min | Excellent |

| Heteroaromatic aldehydes | 65°C, 350W | 87-94 | 8 min | Good |

| Aliphatic aldehydes | 60°C, 300W | 78-85 | 15 min | Moderate |

| α,β-Unsaturated aldehydes | 70°C, 350W | 85-92 | 10 min | Good |

Scale-Up Considerations

The microwave-assisted methodology has been successfully demonstrated on gram scale, with 10 mmol reactions yielding 1.4 g of product with 96% efficiency [7]. This scalability, combined with the rapid reaction times, makes the approach suitable for both research and potential industrial applications.

Green Chemistry Innovations (Catalytic, Mechanochemical)

The development of environmentally sustainable synthetic methods for oxazole preparation has become increasingly important, leading to innovative approaches that minimize environmental impact while maintaining synthetic efficiency [8] [9] [10].

Catalytic Innovations

Dirhodium(II)-catalyzed reactions have emerged as highly efficient methods for oxazole synthesis [8]. These catalytic systems enable the direct conversion of styryl diazoacetates with aryl oximes to produce 4-styryl-5-methoxyoxazoles in high yields (62-91%) under mild conditions. The reaction proceeds at room temperature in dichloromethane, requiring only 2 hours for completion [8].

Mechanochemical Synthesis

Mechanochemical approaches using ball milling represent cutting-edge developments in solvent-free synthesis [11] [12]. These methods eliminate the need for organic solvents entirely, relying on mechanical energy to drive chemical transformations. The synthesis of 5-amino-4-cyanoxazoles from 2-amido-3,3-dichloroacrylonitriles and aliphatic amines demonstrates the potential of this approach [12].

Electrochemical Methods

Electrochemical synthesis offers a sustainable alternative to traditional oxidative methods [9]. The phosphine-mediated deoxygenative [3+2] cycloaddition of carboxylic acids with isocyanides provides oxazoles in 70-94% yields without requiring toxic oxidants or transition metals. This method demonstrates excellent functional group tolerance and has been successfully applied to gram-scale synthesis [9].

Bio-Based Solvents

The use of renewable bio-based solvents represents another significant advancement in green oxazole synthesis [13]. Lactic acid has been employed as an inexpensive and environmentally benign solvent for one-step synthesis of oxazolo[3,2-c]pyrimidine derivatives, achieving good yields while maintaining environmental sustainability [13].

Comparative Green Metrics

| Method | E-Factor | Atom Economy (%) | Solvent Usage | Energy Efficiency |

|---|---|---|---|---|

| Mechanochemical | 0.1-0.5 | 95-98 | None | High |

| Electrochemical | 0.2-0.8 | 85-92 | Minimal | Moderate |

| Bio-based solvents | 0.3-1.0 | 80-90 | Renewable | Good |

| Catalytic | 0.4-1.2 | 75-88 | Conventional | Moderate |

Catalyst Recovery and Recycling

Advanced catalytic systems have been developed with emphasis on catalyst recovery and reuse. PEG-400 systems can be recycled for multiple runs without significant activity loss, while supported catalysts enable easy separation and reuse [1]. These developments contribute significantly to the overall sustainability of oxazole synthesis.

Optimization of Reaction Conditions and Yield Enhancement

The optimization of reaction conditions represents a critical aspect of oxazole synthesis, with systematic studies revealing key parameters that influence yield, selectivity, and reaction efficiency [14] [15] [16].

Temperature Optimization

Temperature optimization studies have revealed that most oxazole-forming reactions exhibit optimal performance in the 60-80°C range [7] [17]. Higher temperatures (above 100°C) often lead to decomposition reactions, while lower temperatures result in incomplete conversion. The temperature dependency is particularly pronounced in cyclization reactions, where activation energy for ring closure must be overcome [14].

Solvent Effects

Comprehensive solvent screening has identified several key principles for oxazole synthesis optimization [1] [7]:

- Polar aprotic solvents (DMF, DMSO) generally provide good yields but may complicate purification

- PEG-400 offers excellent yields with environmental benefits and recyclability

- Isopropanol provides optimal balance of reactivity and workup simplicity for microwave reactions

- Ionic liquids enable efficient synthesis with catalyst recovery advantages

Base Selection and Stoichiometry

The choice of base critically influences both yield and selectivity in oxazole synthesis [7] [17]. Systematic optimization has revealed the following hierarchy:

| Base | Optimal Equivalents | Yield (%) | Selectivity | Side Reactions |

|---|---|---|---|---|

| K₃PO₄ | 1.5-2.0 | 92-96 | Excellent | Minimal |

| DMAP | 1.3-1.5 | 85-92 | Good | Moderate |

| DABCO | 1.2-1.5 | 78-85 | Good | Low |

| DBU | 1.0-1.3 | 45-65 | Poor | High |

Concentration Effects

Reaction concentration optimization has shown that moderate concentrations (0.1-0.5 M) generally provide optimal results [18]. Higher concentrations may lead to precipitation of intermediates, while lower concentrations result in reduced reaction rates and incomplete conversion.

Kinetic Studies and Mechanistic Insights

Detailed kinetic studies have provided valuable insights into reaction mechanisms and optimization strategies [19] [20]. The oxidation of oxazoles follows predictable patterns, with OH-addition reactions proceeding faster than H-abstraction by several orders of magnitude. These studies have informed the development of improved synthetic protocols.

Multi-Parameter Optimization

Design of experiments (DoE) approaches have been successfully applied to oxazole synthesis optimization [14]. These systematic studies have identified factor interactions and enabled simultaneous optimization of multiple variables. Key findings include:

- Temperature-concentration interactions are particularly important for yield optimization

- Base-solvent combinations critically influence selectivity

- Reaction time optimization prevents over-reaction and decomposition

Yield Enhancement Strategies

Several strategies have been developed to enhance yields in oxazole synthesis:

- Sequential addition protocols to minimize side reactions

- In situ activation methods to improve substrate reactivity

- Controlled atmosphere techniques to prevent oxidative degradation

- Continuous flow methods for improved heat and mass transfer

Process Analytical Technology (PAT)

The implementation of real-time monitoring techniques has enabled better process control and optimization [14]. In-line spectroscopic methods allow for immediate detection of reaction completion and product formation, facilitating automated optimization protocols.

Economic Considerations

Cost-benefit analysis of different optimization strategies has revealed that microwave-assisted methods, despite higher equipment costs, provide significant economic advantages through reduced reaction times and improved yields [7]. The ability to conduct reactions on demand with minimal setup time makes these methods particularly attractive for pharmaceutical applications.